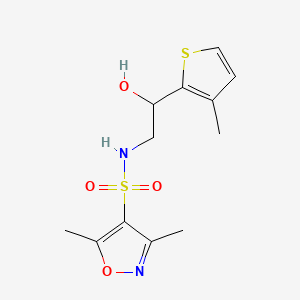

![molecular formula C14H20N4 B2626113 2-Cyclopropyl-5-(4-methylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2202247-89-8](/img/structure/B2626113.png)

2-Cyclopropyl-5-(4-methylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

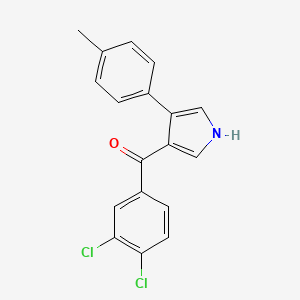

2-Cyclopropyl-5-(4-methylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole, also known as CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential as a treatment for various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in various physiological processes such as sleep, anxiety, and seizure control.

Applications De Recherche Scientifique

1. One-Pot Synthesis and Biological Activity

Research by Amornraksa et al. (2008) explores the one-pot synthesis of pyrrolidines and their biological activity. The study involves the synthesis of compounds related to octahydropyrrolo[3,4-c]pyrrole, demonstrating their potential in antimicrobial and antioxidative applications. This highlights the compound's relevance in developing new antimicrobial agents and antioxidants (Amornraksa et al., 2008).

2. Efficient Synthesis of Pyridylpyrroles

Klappa et al. (2002) reported a novel condensation method leading to the efficient synthesis of 3,5-disubstituted-2-pyridylpyrroles from 1,3-diones and 2-(aminomethyl)pyridine. This study contributes to the synthetic methods for creating derivatives of octahydropyrrolo[3,4-c]pyrrole, showcasing its utility in organic chemistry (Klappa et al., 2002).

3. Ligand Binding in Nicotinic Acetylcholine Receptors

Bunnelle et al. (2009) investigated a series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles for their affinity to nicotinic acetylcholine receptors (nAChRs). The study provides insights into the differences in ligand binding domains of alpha4beta2 and alpha7 receptors, highlighting the compound's significance in neurochemistry and receptor biology (Bunnelle et al., 2009).

4. Synthesis of Enantiopure Derivatives

Pedrosa et al. (2002) focused on the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles, highlighting the importance of chirality in drug development and synthesis of biologically active compounds. This work is significant for the pharmaceutical industry, especially in developing enantiomerically pure drugs (Pedrosa et al., 2002).

Propriétés

IUPAC Name |

2-cyclopropyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c1-10-4-5-15-14(16-10)18-8-11-6-17(13-2-3-13)7-12(11)9-18/h4-5,11-13H,2-3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFECVEUBLBPJJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-(4-methylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

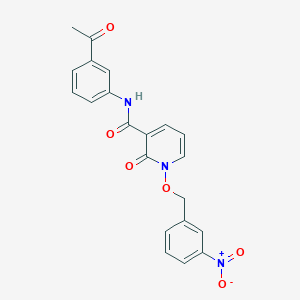

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2626030.png)

![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2626031.png)

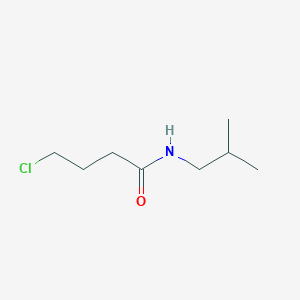

![N-(3-methoxypropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2626036.png)

![(1R)-1-[3-Fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2626037.png)

![(5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2626043.png)

![1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol](/img/structure/B2626048.png)

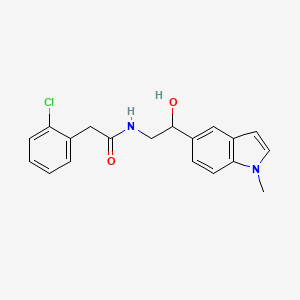

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2626051.png)

![[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B2626052.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626053.png)